Methyl 2-nonenoate
Overview
Description
Synthesis Analysis
The synthesis of methyl 2-nonenoate involves several chemical pathways, including the reduction and enzymatic oxidation processes. Curtis and Fenwick (1973) described an unambiguous synthesis of methyl 9-nonyloxynonanoate, a closely related compound, which confirms the structure of methyl 2-nonenoate and provides insights into its synthesis methods (Curtis & Fenwick, 1973).
Molecular Structure Analysis
Methyl 2-nonenoate's molecular structure has been characterized through various analytical techniques. For example, Li et al. (2009) synthesized and characterized methyl 2-hydroxyimino-3-phenyl-propionate, a precursor of α-amino acids, and determined its crystal structure, providing insights into the molecular structure analysis of compounds related to methyl 2-nonenoate (Li et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of methyl 2-nonenoate have been studied in the context of biodiesel combustion. Fridlyand et al. (2015) investigated the high pressure and temperature oxidation of methyl 2-nonenoate, examining the influence of the double bond position on its chemical kinetics, which is crucial for understanding the combustion process of biodiesel containing methyl 2-nonenoate (Fridlyand et al., 2015).
Physical Properties Analysis
Research on the physical properties of methyl 2-nonenoate, such as boiling point, solubility, and density, is essential for its application in various industries. However, specific studies focusing solely on the physical properties of methyl 2-nonenoate were not identified in the current search. Research on related compounds, like 2-Methyltetrahydrofuran, provides a comparison for understanding the physical properties of organic compounds used in synthesis and industry applications (Pace et al., 2012).
Chemical Properties Analysis
The chemical properties of methyl 2-nonenoate, including reactivity, stability, and interaction with other substances, have been explored in the context of fragrance ingredient safety assessment. Api et al. (2019) evaluated methyl 2-nonenoate for various toxicological endpoints, providing comprehensive information on its chemical safety profile (Api et al., 2019).
Scientific Research Applications
Fragrance Ingredient Safety : Methyl 2-nonenoate has been evaluated for safety as a fragrance ingredient. It was assessed for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety, and found not to be genotoxic, phototoxic, or photoallergenic (Api et al., 2019).
Biodiesel Oxidation Study : In a study investigating the high pressure and temperature oxidation of biodiesel, methyl 2-nonenoate (along with its isomers) was analyzed to understand the influence of double bond position on the chemical kinetics of long esters and alkenes (Fridlyand et al., 2015).
Pest Control Application : Methyl (E)-6-nonenoate was identified as an attractant for male Mediterranean fruit flies, showing potential as a lure for pest control (Ohinata et al., 1979).
Palladium-Catalyzed Asymmetric Cyclization : Research on the asymmetric cyclization of methyl (E)-oxo-9-phenoxy-7-nonenoate and its analogs explored their reactions in the presence of palladium(II) acetate and chiral diphosphine as ligands (Yamamoto & Tsuji, 1982).
Biodiesel Fuel Performance : Methyl ester from waste frying oil, which can be related to methyl 2-nonenoate, was examined for its potential as biodiesel fuel. The study evaluated its performance in diesel engines and its exhaust emissions (Utlu & Koçak, 2008).
Synthesis of Organofluoro Compounds : A review discussed the synthetic applications of methyl perfluoroalk-2-ynoates in preparing various perfluoroalkylated compounds, highlighting their significance in chemical synthesis (Sun et al., 2016).
Thermal Decomposition Study : The thermal decomposition of methyl decanoate, which is structurally related to methyl 2-nonenoate, was experimentally studied in a jet-stirred reactor. This research aimed at understanding the specific chemistry involved in the oxidation of methyl esters (Herbinet et al., 2011).
Safety And Hazards
Methyl 2-nonenoate is a combustible liquid that causes skin irritation and serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid smoking . Skin should be washed thoroughly after handling, and release to the environment should be avoided .
properties
IUPAC Name |
methyl (E)-non-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNPUELCBZVMDA-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047637 | |
Record name | Methyl (2E)-2-nonenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless or light-yellow liquid; Green, violet aroma | |
Record name | (E,Z)-Methyl 2-nonenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
Record name | (E,Z)-Methyl 2-nonenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.893-0.900 (20°) | |
Record name | (E,Z)-Methyl 2-nonenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl 2-nonenoate | |
CAS RN |
14952-06-8, 111-79-5, 37822-76-7 | |
Record name | Methyl (2E)-2-nonenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14952-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nonenoic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl-2-nonenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014952068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonenoic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037822767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nonenoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl (2E)-2-nonenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl non-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-methyl non-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl nonenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-NONENOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9XX5Y9211 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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